1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine
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Overview
Description
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.4 g/mol . This compound is characterized by its piperidine ring structure, substituted with benzyl and methyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and benzyl halides.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced amine derivatives.
Scientific Research Applications
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: This compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission.
Pathways Involved: The pathways affected by this compound include signal transduction pathways and metabolic pathways, which are crucial for maintaining cellular homeostasis.
Comparison with Similar Compounds
1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzylpiperidine and 2,3,5,6-Tetramethylpiperidine share structural similarities but differ in their substitution patterns and chemical properties.
Properties
Molecular Formula |
C16H26N2 |
---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-benzyl-2,3,5,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2/c1-11-13(3)18(14(4)12(2)16(11)17)10-15-8-6-5-7-9-15/h5-9,11-14,16H,10,17H2,1-4H3 |
InChI Key |
ZOZDGKPSUAGAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(C(C1N)C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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